4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-14-6-5-7-15(2)21(14)26-22(27)25(13-16-10-11-17(24)12-18(16)23)19-8-3-4-9-20(19)30(26,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUAOPQSYJLBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2-chloro-4-fluorobenzyl and 2,6-dimethylphenyl groups are introduced through nucleophilic substitution reactions.
Oxidation: The final step involves the oxidation of the thiadiazine ring to form the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Electronic and Steric Effects
- In contrast, the nitro group in the 4-nitrobenzyl analog (Table 1, Row 4) introduces stronger electron withdrawal, which may increase oxidative instability .
- Electron-Donating Groups (EDGs): The 2,6-dimethylphenyl group in the target compound provides steric bulk and moderate electron donation, balancing the EWGs. The 4-methoxyphenyl analog (Table 1, Row 2) has higher solubility due to the polar methoxy group but reduced metabolic stability .
Research Implications
While pharmacological data are absent in the evidence, structural trends suggest:
Bioavailability: The target compound’s balanced substituents may optimize lipophilicity (LogP) for membrane permeability.
Metabolic Stability: Fluorine substituents (as in the target compound and Table 1, Row 5) often reduce oxidative metabolism, enhancing half-life .
Target Selectivity: The 2,6-dimethylphenyl group’s steric bulk may improve selectivity by preventing off-target binding.
Biological Activity
The compound 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiadiazine core with various substituents that may influence its biological activity. The presence of chlorine and fluorine atoms on the benzyl group suggests enhanced lipophilicity and potential interaction with biological targets.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. For instance, it was evaluated in zebrafish models for its efficacy against chemically induced seizures. The results indicated that the compound significantly reduced seizure frequency and severity by modulating neurotransmitter levels in the brain. Specifically, it was found to upregulate serotonin and progesterone while downregulating gamma-aminobutyric acid (GABA) levels, suggesting a complex mechanism involving both excitatory and inhibitory pathways .
Neuroprotective Effects
In addition to its anticonvulsant activity, the compound exhibited neuroprotective effects against oxidative stress. In vitro studies demonstrated that it scavenged reactive oxygen species (ROS), thereby preventing neuronal damage in models of oxidative stress . This dual action positions the compound as a potential candidate for treating neurodegenerative diseases where oxidative stress plays a critical role.
Study 1: Efficacy in Zebrafish Models
A study conducted on zebrafish demonstrated that the compound effectively mitigated pentylenetetrazole (PTZ)-induced seizures. The neurochemical profiling revealed alterations in several key neuroactive substances, indicating a multifaceted mechanism of action that could be leveraged for therapeutic purposes .
Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis was performed to assess how variations in the compound's structure influenced its anticonvulsant activity. This analysis showed that modifications to the benzyl moiety could enhance or diminish activity, highlighting the importance of specific substituents in drug design .
Data Table: Biological Activities Overview
| Activity | Model | Outcome | Mechanism |
|---|---|---|---|
| Anticonvulsant | Zebrafish | Reduced seizure frequency | Upregulation of serotonin; downregulation of GABA |
| Neuroprotective | In vitro | Scavenging of ROS | Protection against oxidative stress |
| Structure-Activity | SAR Analysis | Variability in activity based on structural modifications | Influence of substituents on biological efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
